molecular formula C17H11NO B6376411 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile CAS No. 1261964-01-5

2-Hydroxy-4-(naphthalen-2-yl)benzonitrile

Cat. No.: B6376411
CAS No.: 1261964-01-5
M. Wt: 245.27 g/mol
InChI Key: JKGDITFMYGTJTI-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(naphthalen-2-yl)benzonitrile is a chemical compound with the molecular formula C18H11NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring, which is further substituted with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-naphthol with 4-cyanobenzaldehyde under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the aldehyde group of 4-cyanobenzaldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(naphthalen-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of esters, ethers, or other substituted derivatives.

Scientific Research Applications

2-Hydroxy-4-(naphthalen-2-yl)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-(naphthalen-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-hydroxy-4-naphthalen-2-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c18-11-16-8-7-15(10-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGDITFMYGTJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684816
Record name 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-01-5
Record name 2-Hydroxy-4-(naphthalen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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